molecular formula C17H8Cl2FN3O2S B2850355 6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one CAS No. 326913-84-2

6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one

Cat. No.: B2850355
CAS No.: 326913-84-2
M. Wt: 408.23
InChI Key: NARZPCMTHLCMSZ-UHFFFAOYSA-N
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Description

The compound “6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one” is a complex organic molecule that contains several functional groups and heterocyclic moieties . It includes a chromen-2-one group, a thiadiazol group, and a phenylamino group . The thiadiazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized novel compounds with structural components akin to 6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one, exploring their potential as antimicrobial agents. For instance, Ansari and Khan (2017) detailed the creation of quinoline-pyrazoline-based coumarinyl thiazole derivatives, showing potent antimicrobial activity against various pathogens, suggesting a promising avenue for developing new antimicrobial agents (Ansari & Khan, 2017).

Metal-free Catalyzed Synthesis and Biological Evaluation

Merugu et al. (2020) reported on a metal-free catalyzed one-pot multicomponent synthesis of chromen-2-one derivatives, followed by an evaluation of their antimicrobial activity. This research indicates the potential for synthesizing complex molecules in a more environmentally friendly manner, opening pathways for the creation of new drugs with less environmental impact (Merugu et al., 2020).

Green Synthesis and Biological Properties

The work by Nikalje et al. (2017) emphasizes the green synthesis of novel coupled chromonyl-thiadiazolyl derivatives, highlighting the importance of eco-friendly methods in drug synthesis. Their research combines different pharmacophoric elements to create compounds with potential enhanced biological activity, demonstrating the versatility of such structures in medicinal chemistry (Nikalje et al., 2017).

Anticancer Activity and Synthesis

Another aspect of research focuses on synthesizing compounds for anticancer activity evaluation. For example, Reddy et al. (2003) synthesized benzimidazole chromenes and thiadiazolylchromenes, demonstrating their potential against various cancer cell lines. This highlights the cancer-fighting potential of compounds with structural similarities to this compound (Reddy et al., 2003).

Properties

IUPAC Name

6,8-dichloro-3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2FN3O2S/c18-9-5-8-6-10(16(24)25-14(8)11(19)7-9)15-22-23-17(26-15)21-13-4-2-1-3-12(13)20/h1-7H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARZPCMTHLCMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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